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Compound of Interest

Compound Name: (2S,5S)-2,5-dimethylmorpholine

Cat. No.: B170494

Introduction

(2S,5S)-2,5-dimethylmorpholine is a chiral organic compound belonging to the morpholine
class of heterocyclic amines. Its stereospecific nature makes it a valuable building block in
medicinal chemistry and drug development, where precise three-dimensional arrangements of
atoms are crucial for biological activity. A thorough understanding of its spectroscopic
properties is fundamental for its identification, characterization, and quality control in research
and manufacturing settings. This guide provides a comprehensive overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2S,5S)-2,5-
dimethylmorpholine, along with detailed experimental protocols for data acquisition.

While specific, experimentally-derived high-resolution spectra for the (2S,5S) enantiomer are
not readily available in public databases, the data for the closely related cis-2,5-
dimethylmorpholine provides a reliable proxy. The (2S,5S) configuration necessitates a cis
relationship between the two methyl groups. This document therefore presents data for cis-2,5-
dimethylmorpholine, which is expected to be virtually identical to that of the pure (2S,5S)
enantiomer.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-2,5-dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR)

Chemical Shift ()

Coupling Constant

ST Multiplicity (3) Hz Assignment

~3.6 - 3.8 m H-2, H-6

~2.8-3.0 m H-3a, H-5a (axial)

~2.2-2.4 m i-3e, e
(equatorial)

~1.1-1.2 d ~6.5 CHs

~1.5-25 br s NH

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm Assignment

~72 C-2,C-6

~50 C-3,C-5

~19 CHs

Note: NMR data is typically acquired in deuterated chloroform (CDCIs) or dimethy! sulfoxide

(DMSO-de). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants can vary depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

The IR spectrum of cis-2,5-dimethylmorpholine is characterized by the following absorption

bands.
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Medium, Broad N-H stretch

2950 - 3000 Strong C-H stretch (methyl)

2850 - 2950 Strong C-H stretch (methylene)
1450 - 1470 Medium C-H bend (methylene)
1370 - 1380 Medium C-H bend (methyl)

1100 - 1150 Strong C-O-C stretch (asymmetric)
1050 - 1100 Strong C-N stretch

Mass Spectrometry (MS)

Mass spectrometry of cis-2,5-dimethylmorpholine, typically performed using gas
chromatography-mass spectrometry (GC-MS) with electron ionization (El), would be expected
to show the following key fragments.

m/z Relative Intensity (%) Assignment

115 Moderate [M]* (Molecular lon)
100 High [M - CHs]*

71 High [M - C2H4O]*

56 High [C3HeN]*

42 High [C2HaN]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o For 'H NMR, dissolve 5-10 mg of (2S,5S)-2,5-dimethylmorpholine in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean vial.

o For 3C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is
recommended.

o Ensure the sample is fully dissolved; gentle vortexing can be applied.
o Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

o A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for
chemical shift referencing (& = 0.00 ppm).

e Instrument Parameters:
o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
o Temperature: 298 K (25 °C).
o 1H NMR:
» Pulse sequence: Standard single-pulse experiment.
= Number of scans: 16-64, depending on sample concentration.
» Relaxation delay: 1-2 seconds.
o 13C NMR:
» Pulse sequence: Proton-decoupled single-pulse experiment.
= Number of scans: 1024 or more, due to the low natural abundance of *3C.
» Relaxation delay: 2-5 seconds.
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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[e]

Phase correct the resulting spectrum.

Perform baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

[e]

Analyze peak multiplicities and coupling constants in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of a liquid sample like (2S,5S)-2,5-dimethylmorpholine.

e Sample Preparation:
o No specific sample preparation is required for a liquid sample.
¢ Instrument Parameters:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., with a diamond or zinc selenide crystal).

o Scan range: 4000 - 400 cm~2,
o Resolution: 4 cm~2,
o Number of scans: 16-32.
o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Place a small drop of (2S,5S)-2,5-dimethylmorpholine onto the center of the ATR crystal.

o Acquire the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol)
and a soft tissue.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of
volatile amines like (2S,5S)-2,5-dimethylmorpholine.

e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such
as methanol or dichloromethane.

e Instrument Parameters:
o Gas Chromatograph (GC):

» Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to
prevent column overloading.

» |njector Temperature: 250 °C.

= Column: A polar capillary column suitable for amine analysis (e.g., a wax or amine-
deactivated column), 30 m x 0.25 mm i.d., 0.25 um film thickness.

= Carrier Gas: Helium at a constant flow rate of 1 mL/min.

= Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp
at 10 °C/min to 240 °C and hold for 5 minutes.

o Mass Spectrometer (MS):
= |onization Mode: Electron lonization (El) at 70 eV.

» Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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» Scan Range: m/z 40 - 300.

= |on Source Temperature: 230 °C.

» Transfer Line Temperature: 280 °C.
o Data Analysis:

o Identify the peak corresponding to (2S,5S)-2,5-dimethylmorpholine in the total ion
chromatogram (TIC).

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like (2S,5S)-2,5-dimethylmorpholine.
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General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of (2S,5S)-2,5-
dimethylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170494#spectroscopic-data-for-2s-5s-2-5-
dimethylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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